1-O-Octadecyl-SN-glycero-3-phosphocholine
Overview
Description
1-O-Octadecyl-SN-glycero-3-phosphocholine is a synthetic phospholipid analog. It is a 1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as octadecyl . This compound is known for its role in various biological processes and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
1-O-Octadecyl-SN-glycero-3-phosphocholine, also known as C18-lysoPAF, is a synthetic lyso-platelet activating factor (PAF) . It primarily targets the Platelet Activating Factor (PAF) receptor , which plays a crucial role in various physiological processes, including platelet aggregation and inflammation .
Mode of Action
C18-lysoPAF acts as a precursor and metabolite of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18:0 PAF) . It interacts with its target, the PAF receptor, and induces a series of intracellular changes that lead to the activation of platelets and other inflammatory responses .
Biochemical Pathways
The compound is involved in the PAF signaling pathway . It is synthesized from PAF acetylhydrolases by the degradation of PAF . The activation of the PAF receptor triggers a cascade of downstream effects, including the release of intracellular calcium, activation of protein kinases, and the production of inflammatory mediators .
Result of Action
The activation of the PAF receptor by this compound leads to a variety of cellular responses. These include the aggregation of platelets, which is a key step in blood clotting, and the release of inflammatory mediators, which contribute to the body’s immune response .
Preparation Methods
The synthesis of 1-O-Octadecyl-SN-glycero-3-phosphocholine typically involves the following steps:
Starting Materials: The synthesis begins with glycerol and octadecyl alcohol.
Alkylation: The hydroxyl group of glycerol is alkylated with octadecyl bromide in the presence of a base such as sodium hydride.
Phosphorylation: The resulting 1-octadecylglycerol is then phosphorylated using phosphorus oxychloride or a similar reagent to introduce the phosphocholine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-O-Octadecyl-SN-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphocholine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the alkyl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to produce lyso-phosphocholine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles like sodium azide, and hydrolyzing agents like acids or bases.
Scientific Research Applications
1-O-Octadecyl-SN-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: This compound is used to investigate the role of phospholipids in cell membrane structure and function.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and inflammation due to its ability to modulate cell signaling pathways.
Industry: It is used in the formulation of liposomes and other drug delivery systems.
Comparison with Similar Compounds
1-O-Octadecyl-SN-glycero-3-phosphocholine can be compared with other similar compounds, such as:
1-O-Octadecyl-2-O-methyl-SN-glycero-3-phosphorylcholine: This compound is a phosphoinositide-specific phospholipase C inhibitor and has different biological activities compared to this compound.
1-O-Octadecyl-2-hydroxy-SN-glycero-3-phosphocholine:
The uniqueness of this compound lies in its specific alkyl chain length and its ability to interact with specific receptors, making it a valuable compound for various research and therapeutic applications.
Properties
IUPAC Name |
[(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJVQHMEXMFDZ-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274414 | |
Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(O-18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74430-89-0 | |
Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74430-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(O-18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 1-O-Octadecyl-SN-glycero-3-phosphocholine in the context of the provided research?
A1: this compound, also known as lyso-PAF, is a precursor molecule to platelet-activating factor (PAF). [] PAF is a potent inflammatory mediator that plays a role in various physiological and pathological processes. The research highlights the presence and production of lyso-PAF in different organisms. For example, it was identified in the Chinese crude drug "Jiryu", derived from the earthworm Pheretima asiatica. [] Additionally, human epidermal cells were found to produce lyso-PAF, both in the presence and absence of stimulation. [] These findings suggest that lyso-PAF serves as a readily available source for PAF synthesis in various biological systems, potentially contributing to inflammatory responses.
Q2: The research mentions the detection of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine in epidermal cells. What is the relationship between this molecule and this compound?
A3: 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine represents a broader class of phospholipids, with this compound being a specific type within this class. The "alkyl" group at the sn-1 position can vary in length and structure, while the "acyl" group at the sn-2 position typically denotes a fatty acid chain. [] In the context of PAF synthesis, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine serves as a precursor molecule. Specific enzymes can cleave the fatty acid at the sn-2 position, resulting in the formation of lyso-PAF, which can then be acetylated to produce PAF.
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